N-(3,4-dimethoxyphenyl)-2-(1H-indazol-3-yl)-N-methylacetamide
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Overview
Description
N-(3,4-dimethoxyphenyl)-2-(1H-indazol-3-yl)-N-methylacetamide: is a complex organic compound characterized by its unique molecular structure, which includes a 3,4-dimethoxyphenyl group, an indazole moiety, and an acetamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethoxyphenyl)-2-(1H-indazol-3-yl)-N-methylacetamide typically involves multiple steps, starting with the preparation of the 3,4-dimethoxyphenyl group and the indazole ring. One common approach is to first synthesize the 3,4-dimethoxyphenyl group through the methylation of phenol derivatives. The indazole ring can be constructed through cyclization reactions involving hydrazines and ketones.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical engineering techniques to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and minimize human error.
Chemical Reactions Analysis
Types of Reactions: N-(3,4-dimethoxyphenyl)-2-(1H-indazol-3-yl)-N-methylacetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-(3,4-dimethoxyphenyl)-2-(1H-indazol-3-yl)-N-methylacetamide may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or therapeutic agents.
Medicine: The compound's potential medicinal applications include its use as an active pharmaceutical ingredient (API) in drug formulations. Its ability to interact with specific molecular targets makes it a candidate for further drug development and clinical trials.
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its chemical properties and stability.
Mechanism of Action
The mechanism by which N-(3,4-dimethoxyphenyl)-2-(1H-indazol-3-yl)-N-methylacetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to a cascade of biochemical reactions that result in its biological activity. The exact molecular pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(3,4-dimethoxyphenyl)-2-(1H-indazol-3-yl)acetamide
N-(3,4-dimethoxyphenyl)-2-(1H-indazol-3-yl)ethanamide
N-(3,4-dimethoxyphenyl)-2-(1H-indazol-3-yl)propanamide
Uniqueness: N-(3,4-dimethoxyphenyl)-2-(1H-indazol-3-yl)-N-methylacetamide stands out due to the presence of the N-methyl group, which can influence its chemical reactivity and biological activity. This modification may enhance its binding affinity to molecular targets and improve its overall efficacy compared to similar compounds without this group.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(2H-indazol-3-yl)-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-21(12-8-9-16(23-2)17(10-12)24-3)18(22)11-15-13-6-4-5-7-14(13)19-20-15/h4-10H,11H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZDLDCMDFKQPAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC(=C(C=C1)OC)OC)C(=O)CC2=C3C=CC=CC3=NN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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